Wittig Olefination Yields: Superior Reactivity with Activated Ylids Enables High-Yield Vinylimidazole Synthesis
1-Trityl-1H-imidazole-4-carbaldehyde undergoes Wittig reactions to afford vinylimidazoles. When reacted with activated phosphonate ylids, yields exceed 90%; with unactivated ylids, yields range from 10% to 82% [1]. This pronounced yield differential (Δ up to >80% between ylid classes) demonstrates the aldehyde's electrophilicity is highly responsive to the nature of the nucleophile, a critical parameter for synthetic route optimization. In contrast, simpler N-alkyl imidazole-4-carbaldehydes (e.g., N-methyl or N-benzyl) have not been reported to exhibit such a stark yield dichotomy under comparable Wittig conditions.
| Evidence Dimension | Wittig reaction yield |
|---|---|
| Target Compound Data | >90% yield (activated phosphonate ylids); 10–82% yield (unactivated ylids) |
| Comparator Or Baseline | Activated phosphonate ylids vs. unactivated ylids on the same substrate |
| Quantified Difference | Yield difference >80% between activated and unactivated ylids |
| Conditions | Wittig reaction on N-tritylimidazole-4-carboxaldehyde; conditions not fully specified but typical Wittig procedure |
Why This Matters
For procurement and experimental design, this data informs selection of the appropriate ylid to achieve high yields, directly impacting cost and efficiency in vinylimidazole production.
- [1] Synthetic Communications, 1986, 16(14), 1761-1770. DOI: 10.1080/00397918608057198. Activated phosphonate ylids yield >90%; unactivated ylids 10–82%. View Source
